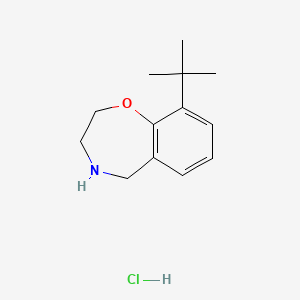

9-Tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Description

Properties

Molecular Formula |

C13H20ClNO |

|---|---|

Molecular Weight |

241.76 g/mol |

IUPAC Name |

9-tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |

InChI |

InChI=1S/C13H19NO.ClH/c1-13(2,3)11-6-4-5-10-9-14-7-8-15-12(10)11;/h4-6,14H,7-9H2,1-3H3;1H |

InChI Key |

QKRCGDAOBVNKRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1OCCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 9-Tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

Key Synthetic Routes

Lithiation–Trapping Method on Tetrahydrobenzazepines

A related approach to preparing substituted tetrahydrobenzazepines (structurally similar to benzoxazepines) involves lithiation of protected intermediates followed by electrophilic trapping:

- Starting from commercially available 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, protection with di-tert-butyl dicarbonate yields N-tert-butoxycarbonyl derivatives.

- Lithiation at the 2-position is achieved using strong bases under controlled temperatures.

- Electrophilic quenching introduces substituents at the 2-position or ortho positions on the aromatic ring.

- This method allows for the introduction of bulky groups like tert-butyl, although direct application to benzoxazepines requires adaptation due to the oxygen heteroatom in the ring.

Alkylation and Cyclization Routes

The benzoxazepine core can be constructed by cyclization of appropriate precursors, followed by alkylation to introduce the tert-butyl group:

- Cyclization of amino alcohols or amines with ortho-substituted phenols under acidic or basic conditions forms the 1,4-benzoxazepine scaffold.

- Alkylation with tert-butyl halides or tert-butylphenacyl bromide derivatives introduces the tert-butyl substituent at the desired position.

- The hydrochloride salt is formed by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent to yield the crystalline hydrochloride salt with improved handling properties.

Detailed Synthetic Procedure Example

An illustrative synthesis adapted from related benzodiazepine and benzoxazepine chemistry is as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Protection | Di-tert-butyl dicarbonate in dry tetrahydrofuran (THF) | Formation of N-Boc protected intermediate |

| 2. Lithiation | Strong base (e.g., n-butyllithium) at low temperature (-78 °C) | Generation of organolithium intermediate |

| 3. Electrophilic trapping | Addition of electrophile (e.g., tert-butyl halide) | Introduction of tert-butyl substituent |

| 4. Reduction or cyclization | DIBAL-H reduction or acid-mediated cyclization | Formation of tetrahydrobenzoxazepine ring |

| 5. Salt formation | Treatment with HCl in ether or ethanol | Formation of hydrochloride salt |

This sequence ensures regioselective substitution and effective ring closure to yield the target compound.

Analytical Data Supporting the Synthesis

Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic purification are critical for confirming the structure and purity:

- 1H NMR Spectroscopy : Characteristic multiplets for the tetrahydro ring protons (δ ~1.9–4.5 ppm), singlet for tert-butyl protons (δ ~1.3 ppm), and aromatic protons are observed.

- Mass Spectrometry : Confirms molecular weight consistent with the formula C14H21NO·HCl.

- Melting Point : The hydrochloride salt typically crystallizes with a melting point range indicative of purity (e.g., 217–232 °C in related compounds).

- Chromatography : Flash silica gel chromatography with dichloromethane/methanol mixtures is used for purification.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

9-Tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tert-butyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

9-Tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a benzoxazepine compound with a tetrahydro-benzoxazepine ring and a tert-butyl group in its structure. It is used in scientific research for its potential biological activities and applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is a chemical building block in synthesizing complex molecules. Its applications span multiple scientific disciplines:

- Chemistry It serves as a building block in the synthesis of complex molecules.

- Biology The compound is studied for potential biological activities, including enzyme inhibition and receptor binding. Some research suggests it may interact with neurotransmitter systems, such as GABA and serotonin receptors, indicating potential anxiolytic properties.

- Medicine There is ongoing research to explore potential therapeutic uses, such as anti-cancer and anti-inflammatory applications. Benzoxazepine derivatives have demonstrated antiproliferative effects against certain cancer cell lines.

- Industry It is used in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation Oxidation reactions can produce corresponding oxides.

- Reduction Reduction reactions can convert the compound into its reduced forms.

- Substitution The tert-butyl group or other substituents can be replaced with different functional groups.

Potassium permanganate can be used as an oxidizing agent, while lithium aluminum hydride can be used as a reducing agent. Various nucleophiles can be used for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are controlled to achieve the desired products.

This compound has a molecular formula of C13H20ClNO and a molecular weight of 241.76 g/mol. Studies suggest that it may have anxiolytic properties and anticancer activity. The compound's mechanism of action involves binding to specific receptors and modulating their activity, leading to various physiological responses.

Anxiolytic Potential

The compound may exhibit anxiolytic properties by interacting with neurotransmitter systems in the brain, particularly GABA and serotonin receptors.

Anticancer Activity

Benzoxazepine derivatives have demonstrated antiproliferative effects, suggesting potential applications in cancer therapy.

Similar Compounds

Other compounds with structural similarities or related applications include:

- 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds have a similar tetrahydro structure and are studied for their anti-tumor activity.

- tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives: These compounds have similar tert-butyl groups and are used in chemical reactions.

- Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate : This compound is a derivative of benzoxazepine .

- Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride : This is another derivative of benzoxazepine .

This compound is unique due to its specific structure, which gives it unique chemical and biological properties.

Anxiolytic Effects

Animal studies have shown that compounds similar in structure can reduce anxiety-like behaviors when administered in controlled doses.

Anticancer Research

Mechanism of Action

The mechanism of action of 9-Tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of 1,4-benzoxazepine hydrochloride derivatives from the provided evidence, focusing on molecular properties, collision cross-section (CCS) data, and substituent effects.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Molecular Weight: Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights (242–299 Da) compared to non-halogenated analogs like the nitro derivative (230.65 Da). The tert-butyl group (C(CH₃)₃) would significantly increase molecular weight (~260–280 Da, estimated) due to its bulky alkyl chain.

Collision Cross-Section (CCS) Trends :

- CCS values for [M+H]+ adducts range from 141.5–144.7 Ų, with larger substituents (e.g., methoxy, bromo) correlating with marginally higher CCS due to increased steric bulk.

- The tert-butyl group, being bulkier than methyl or halogens, would likely result in a higher CCS (>145 Ų).

Synthetic and Commercial Availability :

- Halogenated derivatives (e.g., 7-chloro, 9-bromo) are commonly synthesized via LiAlH₄ reduction of lactams or direct halogenation.

- The nitro derivative (216008-27-4) is commercially available in milligram to gram quantities, priced at $188–$828 per 50mg–1g.

Table 2: Research and Commercial Status

Biological Activity

9-Tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound belonging to the benzoxazepine class. Its unique bicyclic structure, featuring a benzene ring fused with a seven-membered nitrogen-containing ring, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₉H₁₂ClNO, with a molecular weight of approximately 175.65 g/mol. The compound's structure influences its chemical reactivity and biological interactions.

Anxiolytic Potential

Research indicates that this compound may exhibit anxiolytic properties . Preliminary studies suggest that it interacts with neurotransmitter systems in the brain, particularly with gamma-aminobutyric acid (GABA) and serotonin receptors. These interactions could elucidate its potential therapeutic applications in anxiety disorders .

Anticancer Activity

A related study explored the anticancer activity of benzoxazepine derivatives against the MCF-7 cell line. The study found that certain derivatives exhibited significant antiproliferative effects, indicating that compounds similar to this compound may also have potential in cancer therapy . The most active compound in this series had an IC50 value of 0.67 µM.

The mechanism through which this compound exerts its biological effects involves binding to specific receptors and modulating their activity. This modulation can lead to various physiological responses depending on the target receptor involved.

Interaction Studies

Studies have focused on the binding affinity of this compound to various central nervous system receptors. Its potential interaction with GABA and serotonin receptors suggests a mechanism that could explain its anxiolytic effects .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Various derivatives have been synthesized to explore their biological activities further. For example:

| Compound | Activity | IC50 Value |

|---|---|---|

| (RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | Antiproliferative | 0.67 µM |

This table summarizes some findings related to structural analogs that share biological activities with the parent compound.

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzoxazepines:

- Anxiolytic Effects : In animal models, compounds structurally similar to this compound have shown reduced anxiety-like behaviors when administered in controlled doses.

- Anticancer Research : Investigations into the effects of benzoxazepines on cancer cell lines have demonstrated promising results in reducing cell viability and inducing apoptosis through specific pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, considering yield and purity?

- Methodological Answer : The synthesis typically involves bromination of benzoxazepine precursors followed by carboxylation. Key steps include:

- Oxidation : Use potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled pH (6–8) and temperature (40–60°C) to minimize side reactions .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates .

- Solvent Selection : Dichloromethane or acetonitrile improves reaction efficiency, while reflux conditions (70–90°C) enhance yield .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps, achieving >80% purity after recrystallization from ethanol .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm bicyclic structure and substituent positions (e.g., tert-butyl at C9) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z 300.7811 for C₁₄H₂₁ClN₂O₃) .

- Infrared Spectroscopy (IR) : Peaks at 1600 cm⁻¹ (C=N) and 2850–2990 cm⁻¹ (aliphatic C-H) confirm functional groups .

Q. What initial biological screening approaches are recommended for assessing its activity?

- Methodological Answer : Prioritize:

- Enzyme Inhibition Assays : Test against targets like 5-HT receptors or dopamine receptors using radioligand binding studies (IC₅₀ values <10 µM indicate potency) .

- Cellular Uptake Studies : Fluorescence-based assays to evaluate membrane permeability (e.g., parallel artificial membrane permeability assay, PAMPA) .

- Cytotoxicity Screening : MTT assays in neuroblastoma cell lines (e.g., SH-SY5Y) to rule off-target effects .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies often arise from:

- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Adjust dosing regimens if hepatic clearance exceeds 50% .

- Blood-Brain Barrier (BBB) Penetration : Perform in situ perfusion studies in rodents to quantify brain-to-plasma ratios. Compounds with logBB >0.3 are prioritized .

- Solubility Limitations : Formulate with cyclodextrins or lipid nanoparticles to enhance bioavailability in animal models .

Q. What computational strategies inform structure-activity relationships (SAR) for neuroprotective derivatives?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with CREBBP bromodomains. Focus on hydrogen bonding with tert-butyl groups .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic parameters (e.g., Hammett σ) with neuroprotection (EC₅₀ <1 µM in glutamate-induced toxicity models) .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing chloro with methoxy) .

Q. What are the challenges in isolating enantiomers of this compound, and how do they impact pharmacological profiles?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase. Enantiomeric excess (ee) >98% is critical for activity .

- Pharmacological Impact : (S)-enantiomers often show 10-fold higher affinity for 5-HT₁ₐ receptors than (R)-forms. Validate via electrophysiology in hippocampal slices .

- Metabolic Differences : Racemates may exhibit variable hepatic clearance; use enantiomer-specific pharmacokinetic (ESP) studies in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.